molecular formula C9H13FN2 B15095706 2-fluoro-N1-isopropylbenzene-1,4-diamine

2-fluoro-N1-isopropylbenzene-1,4-diamine

Katalognummer: B15095706
Molekulargewicht: 168.21 g/mol
InChI-Schlüssel: BGRWUSIAFANPSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-fluoro-N1-isopropylbenzene-1,4-diamine is an organic compound with a molecular structure that includes a benzene ring substituted with a fluorine atom and an isopropyl group attached to the nitrogen atoms at the 1 and 4 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N1-isopropylbenzene-1,4-diamine typically involves electrophilic aromatic substitution reactions. One common method involves the reaction of 2-fluoroaniline with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps to ensure the purity and yield of the final product, such as recrystallization and purification techniques. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs.

Analyse Chemischer Reaktionen

Types of Reactions

2-fluoro-N1-isopropylbenzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can result in a wide range of substituted benzene derivatives .

Wissenschaftliche Forschungsanwendungen

2-fluoro-N1-isopropylbenzene-1,4-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 2-fluoro-N1-isopropylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and isopropyl group play crucial roles in its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-fluoro-N1,N1-dimethylbenzene-1,4-diamine
  • 2-fluoro-N1,N1-diethylbenzene-1,4-diamine
  • 2-fluoro-N1,N1-dipropylbenzene-1,4-diamine

Uniqueness

2-fluoro-N1-isopropylbenzene-1,4-diamine is unique due to the presence of the isopropyl group, which imparts distinct chemical and physical properties compared to its dimethyl, diethyl, and dipropyl counterparts. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications .

Eigenschaften

Molekularformel

C9H13FN2

Molekulargewicht

168.21 g/mol

IUPAC-Name

2-fluoro-1-N-propan-2-ylbenzene-1,4-diamine

InChI

InChI=1S/C9H13FN2/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6,12H,11H2,1-2H3

InChI-Schlüssel

BGRWUSIAFANPSE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NC1=C(C=C(C=C1)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.